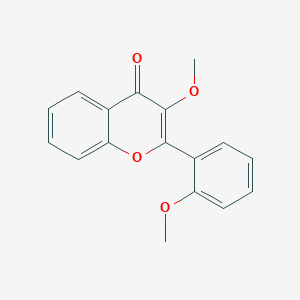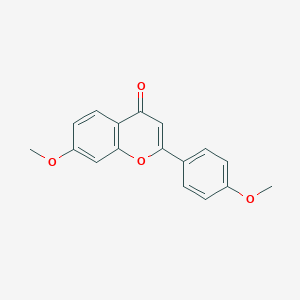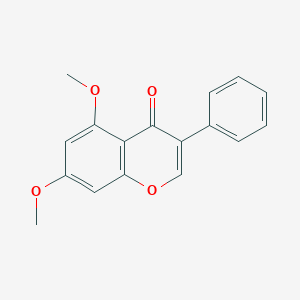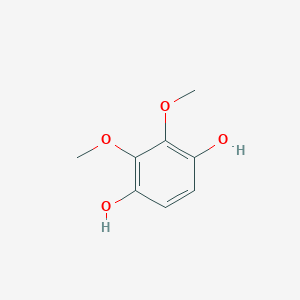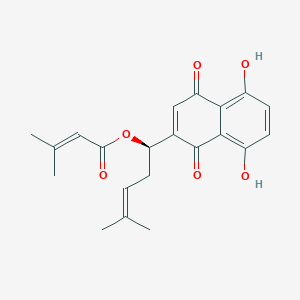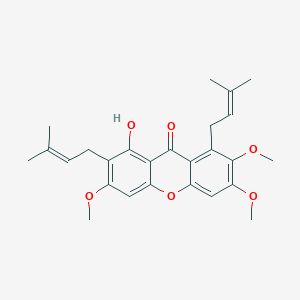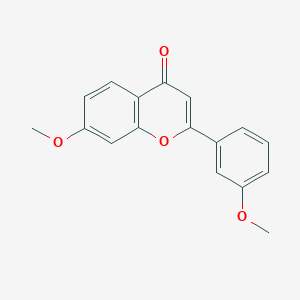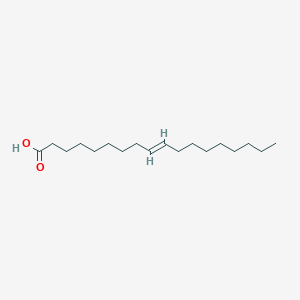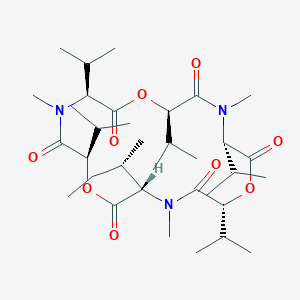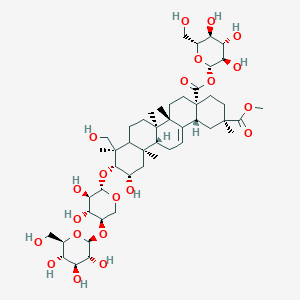
蜀葵苷 H
描述
Esculentoside H (EsH) is a saponin isolated from the root extract of the perennial plant Phytolacca esculenta . It has been found to have anti-tumor activity, which is related to its capacity for TNF release .
Synthesis Analysis
Esculentosides and related phytolaccosides are a group of oleanene-type saponins isolated from plants of the Phytolaccaceae family, essentially Phytolacca esculenta . They offer a diversity of glycosylated compounds, including molecules with a mono-, di- or tri-saccharide unit at position C-3, and with or without a glucose residue at position C-28 . The esculentosides, which derive essentially from the sapogenin jaligonic acid or its 30-methyl ester phytolaccagenin, exhibit anti-inflammatory, antifungal, and anticancer activities .Molecular Structure Analysis
The molecular formula of Esculentoside H is C48H76O21 . It has a molecular weight of 989.1 g/mol . The structural relationship between the compounds and their sapogenin precursors has been studied .Chemical Reactions Analysis
The pharmacological properties of the main esculentosides, such as ES-A, -B, and -H, have been analyzed to highlight their mode of action and potential targets . ES-A is a potent inhibitor of the release of cytokines and this anti-inflammatory activity contributes to the anticancer effects observed in vitro and in vivo .科学研究应用
Nephrotoxicity Assessment
Esculentoside H: has been utilized in studies assessing nephrotoxicity, particularly in the context of drug-induced kidney injury. Research involving human-induced pluripotent stem cell-derived organoids has shown that compounds like Esculentoside H can induce acute kidney injury (AKI) in models, which is crucial for understanding the nephrotoxic effects of new pharmacological substances .
Anti-Oxidative Stress in Kidney Disease
Studies have demonstrated that Esculentoside H exhibits anti-oxidative stress effects in experimental models of membranous nephropathy. It has been shown to regulate the MAPK pathway, which plays a significant role in reducing oxidative stress markers and protecting against kidney injury .
Anti-Tumor Activity
Esculentoside H has been identified as having anti-tumor properties. It inhibits the migration of colon cancer cells by blocking the expression of matrix metalloproteinases-9 (MMP-9) through the JNK1/2 and NF-κB signaling pathways. This suggests a potential role for Esculentoside H in cancer treatment, particularly in inhibiting the spread of tumors .
Protection Against Cerebral Ischemia/Reperfusion Injury
Research indicates that Esculentoside H can protect the blood-brain barrier after cerebral ischemia/reperfusion injury. It does so by reducing panoptosis and protecting against the damage caused by this condition, potentially through the TLE1/PI3K/AKT pathway .
Pharmacological Effects in Digestive Diseases
Esculentoside H has been explored for its role in treating digestive system diseases. It is considered a potential target for traditional Chinese medicine, with effects on aquaporins in the digestive system, which could lead to new therapeutic approaches for conditions like colorectal cancer and gastric ulcers .
Biochemical Studies
In the field of biochemistry, Esculentoside H is studied for its effects on cellular processes such as proliferation, migration, and invasion, particularly in the context of colorectal cancer cells. Understanding its molecular mechanisms can provide insights into the development of new treatments for various cancers .
作用机制
Target of Action
Esculentoside H (EsH) primarily targets JNK1/2 , NF-κB , and Matrix Metalloproteinases-9 (MMP-9) . These targets play a crucial role in various cellular processes. For instance, JNK1/2 and NF-κB are involved in signaling pathways that regulate cell proliferation, differentiation, and apoptosis. MMP-9, on the other hand, is involved in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
Esculentoside H (EsH) interacts with its targets by blocking the JNK1/2 and NF-κB signaling pathways, thereby inhibiting the expression of MMP-9 . This interaction results in the suppression of colon cancer cell migration .
Biochemical Pathways
Esculentoside H (EsH) affects the JNK1/2 and NF-κB signaling pathways . By blocking these pathways, EsH inhibits the expression of MMP-9, which is mediated by these signals . Additionally, EsH has been found to protect the blood-brain barrier after cerebral ischemia/reperfusion through the TLE1/PI3K/AKT signaling pathway .
Result of Action
The molecular and cellular effects of Esculentoside H’s action include anti-tumor activity, which is related to its capacity for TNF release . It also reduces PANoptosis and protects the blood-brain barrier after cerebral ischemia/reperfusion .
安全和危害
未来方向
属性
IUPAC Name |
2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H76O21/c1-43(41(61)63-6)11-13-48(42(62)69-40-36(60)33(57)30(54)25(18-50)66-40)14-12-46(4)21(22(48)15-43)7-8-28-44(2)16-23(52)37(45(3,20-51)27(44)9-10-47(28,46)5)68-38-34(58)31(55)26(19-64-38)67-39-35(59)32(56)29(53)24(17-49)65-39/h7,22-40,49-60H,8-20H2,1-6H3/t22-,23-,24+,25+,26+,27+,28+,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,43-,44-,45-,46+,47+,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCUBQIHIKJPHI-PMUXBYKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H76O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701101662 | |
| Record name | 28-β-D-Glucopyranosyl 29-methyl (2β,3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-2,23-dihydroxyolean-12-ene-28,29-dioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701101662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
989.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Esculentoside H | |
CAS RN |
66656-92-6 | |
| Record name | 28-β-D-Glucopyranosyl 29-methyl (2β,3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-2,23-dihydroxyolean-12-ene-28,29-dioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66656-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 28-β-D-Glucopyranosyl 29-methyl (2β,3β,4α,20β)-3-[(4-O-β-D-glucopyranosyl-β-D-xylopyranosyl)oxy]-2,23-dihydroxyolean-12-ene-28,29-dioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701101662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the mechanism of action of Esculentoside H and its downstream effects in cancer cells?
A1: Esculentoside H (EsH) exhibits anti-cancer activity, particularly in colon cancer cells. It suppresses the expression and secretion of matrix metalloproteinases-9 (MMP-9), a key player in tumor cell migration and invasion. [] This suppression is mediated through the inhibition of the JNK1/2 and NF-κB signaling pathways. [] EsH blocks the phosphorylation of JNK induced by phorbol 12-myristate 13-acetate (PMA), preventing the nuclear translocation of NF-κB, which in turn downregulates MMP-9 expression. []
Q2: How does Esculentoside H induce Tumor Necrosis Factor (TNF) release and how does its kinetics differ from lipopolysaccharides (LPS)?
A2: Esculentoside H (EsH) can stimulate murine peritoneal macrophages to release TNF in a dose-dependent manner. [] Unlike LPS, which induces a rapid increase in TNF release within the first 6 hours, EsH triggers a gradual increase, reaching peak levels around 24 hours after stimulation. [] This suggests a distinct mechanism of action for EsH in inducing TNF release compared to LPS.
Q3: What is the structural characterization of Esculentoside H?
A3: Esculentoside H is a water-soluble saponin. Its structure is characterized as 3-O-[β-D-glucopyranosyl-(1→4)-β-D-xylopyranosyl]-28-O-β-D-glucopyranosylphytolaccagenin. []
Q4: What analytical methods are employed to study the pharmacokinetics of Esculentoside H and other triterpenoids from Phytolacca acinosa?
A4: Ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QqQ-MS) is utilized to quantify Esculentoside H and other triterpenoids in rat plasma after oral administration of Phytolacca acinosa. [] This method enables the comparative pharmacokinetic analysis of raw and vinegar-processed forms of the herb. []
Q5: What is known about the bioavailability of Esculentoside H and how does processing of Phytolacca acinosa affect it?
A5: Pharmacokinetic studies in rats indicate that vinegar-processing of Phytolacca acinosa can significantly reduce the oral bioavailability of Esculentoside H. [] Specifically, the area under the curve (AUC0→t) and peak concentration (Cmax) values of Esculentoside H were notably lower in the vinegar-processed group compared to the raw herb group. []
Q6: Are there any known effects of Esculentoside H on immune responses beyond TNF induction?
A6: Research shows that Esculentoside H can enhance the production of Interleukin-3 (IL-3) and Interleukin-6 (IL-6) from mouse spleen cells activated by Concanavalin A (ConA). [] This effect is accompanied by an increase in IL-3 and IL-6 mRNA expression, suggesting that EsH might modulate immune responses by influencing cytokine production at the transcriptional level. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




